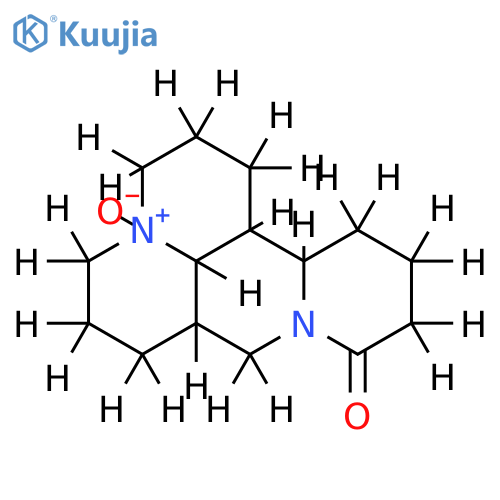Cas no 1217501-78-4 ((-)-sophoridine N-oxide)

(-)-sophoridine N-oxide structure
商品名:(-)-sophoridine N-oxide
CAS番号:1217501-78-4
MF:C15H24N2O2
メガワット:264.363264083862
CID:2018783
(-)-sophoridine N-oxide 化学的及び物理的性質
名前と識別子
-
- (-)-sophoridine N-oxide
- Sophoridine N-xoide
-
- インチ: InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2
- InChIKey: XVPBINOPNYFXID-UHFFFAOYSA-N
- ほほえんだ: O=C1CCCC2C3CCCN4(=O)CCCC(CN12)C34
(-)-sophoridine N-oxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| PhytoLab | 10015-50mg |
Oxysophoridine |
1217501-78-4 | ≥ 95.0 % | 50mg |
€810 | 2023-10-25 | |
| PhytoLab | 10015-1000mg |
Oxysophoridine |
1217501-78-4 | ≥ 95.0 % | 1000mg |
€13500 | 2023-10-25 | |
| PhytoLab | 10015-250mg |
Oxysophoridine |
1217501-78-4 | ≥ 95.0 % | 250mg |
€3825 | 2023-10-25 | |
| PhytoLab | 10015-500mg |
Oxysophoridine |
1217501-78-4 | ≥ 95.0 % | 500mg |
€7200 | 2023-10-25 |
(-)-sophoridine N-oxide 関連文献
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
1217501-78-4 ((-)-sophoridine N-oxide) 関連製品
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
